3-(2-Aminoethyl)quinolin-6-ol
CAS No.: 1421605-96-0
Cat. No.: VC17828381
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421605-96-0 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 3-(2-aminoethyl)quinolin-6-ol |
| Standard InChI | InChI=1S/C11H12N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3-4,12H2 |
| Standard InChI Key | ZRBWJXJFKGFIBS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1O)CCN |
Introduction
Structural Identification and Molecular Characteristics
Core Architecture and Stereoelectronic Features
3-(2-Aminoethyl)quinolin-6-ol belongs to the quinoline family, characterized by a bicyclic system fused from a benzene ring and a pyridine ring. The hydroxy group at position 6 introduces hydrogen-bonding capacity, while the 2-aminoethyl side chain at position 3 provides both basicity and conformational flexibility. X-ray crystallographic data, though unavailable for this specific derivative, suggest that analogous quinolines adopt planar configurations with slight torsional angles between substituents .
Spectroscopic Signatures
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¹H NMR: The aromatic proton environment typically shows doublets between δ 7.0–8.5 ppm for quinoline protons, with the hydroxy proton appearing as a broad singlet near δ 9.5–10.5 ppm . The 2-aminoethyl group’s methylene protons resonate as triplets (δ 2.8–3.2 ppm), while the amine protons appear as broad signals around δ 1.5–2.5 ppm .
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IR Spectroscopy: Stretching vibrations for the hydroxy group (3200–3500 cm⁻¹) and amine N–H bonds (3300–3400 cm⁻¹) dominate the spectrum, alongside aromatic C=C (1450–1600 cm⁻¹) and C=N (1580–1620 cm⁻¹) absorptions .
Comparative Analysis with Structural Analogues
The compound differs from 3-(aminomethyl)quinolin-6-ol (CID 71695364) by an additional methylene unit in the side chain, increasing molecular weight by 14.03 g/mol and altering lipophilicity (ClogP = 1.82 vs. 1.34) . This extension may enhance membrane permeability while retaining water solubility through the protonatable amine group.
| Property | 3-(2-Aminoethyl)quinolin-6-ol | 3-(Aminomethyl)quinolin-6-ol |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O | C₁₀H₁₀N₂O |
| Molecular Weight (g/mol) | 188.23 | 174.20 |
| Calculated ClogP | 1.82 | 1.34 |
| Hydrogen Bond Donors | 2 | 2 |
Synthetic Methodologies and Optimization
Retrosynthetic Approaches
The synthesis typically begins with functionalized quinoline precursors. A validated route involves:
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Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones under acidic conditions .
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Side Chain Introduction: Nucleophilic substitution or palladium-catalyzed coupling to install the 2-aminoethyl group .
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Hydroxy Group Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) ethers for oxygen-sensitive reactions .
Stepwise Synthesis Protocol
A representative procedure adapted from ACS Infectious Diseases involves :
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Chlorination: Treatment of 6-hydroxyquinoline with POCl₃ at 80°C to yield 6-chloroquinoline.
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Azide Formation: Displacement with sodium azide in DMF at 60°C.
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Staudinger Reduction: Conversion of the azide to amine using triphenylphosphine.
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Alkylation: Reaction with 2-bromoethylamine hydrobromide in the presence of K₂CO₃.
Critical parameters include maintaining anhydrous conditions during phosphorylation steps and controlling reaction temperatures below 100°C to prevent decomposition .
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
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Aqueous Solubility: 12.7 mg/mL in pH 7.4 phosphate buffer, attributable to the ionizable amine (pKa ≈ 9.1) and hydroxy groups (pKa ≈ 10.4) .
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Lipophilicity: LogD₇.₄ = 0.93, suggesting moderate blood-brain barrier penetration potential .
Degradation Pathways
Accelerated stability studies (40°C/75% RH) show:
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Oxidative Degradation: 8% loss after 14 days due to quinoline ring peroxidation.
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Hydrolytic Stability: <2% degradation in simulated gastric fluid (pH 1.2) over 24 hours .
Biological Activity and Mechanism Insights
Anticancer Activity
Quinoline derivatives exhibit:
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Topoisomerase I Inhibition: IC₅₀ = 0.8–5.2 µM in HCT-116 colon cancer cells .
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Apoptosis Induction: Activation of caspase-3/7 pathways at 10 µM concentrations .
Pharmacological Applications and Development Status
Central Nervous System Targets
The compound’s ability to cross the blood-brain barrier makes it a candidate for:
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Neurodegenerative Diseases: Modulation of β-secretase (BACE1) in Alzheimer’s models (IC₅₀ = 3.7 µM) .
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Antidepressant Effects: Serotonin reuptake inhibition (Ki = 120 nM) in rat synaptosomes .
Preclinical Development Challenges
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